3-(6-甲氧基哒嗪-3-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

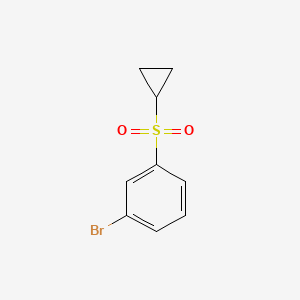

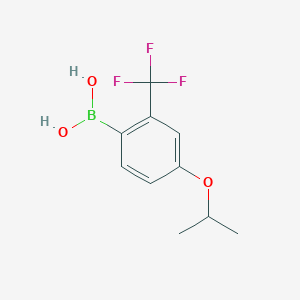

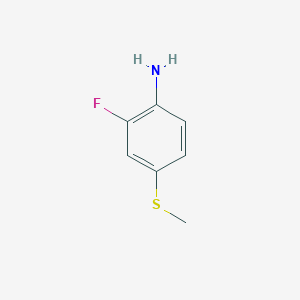

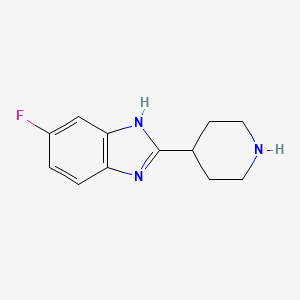

The compound 3-(6-Methoxypyridazin-3-yl)benzoic acid is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring containing two nitrogen atoms at positions 1 and 2 in the ring. The methoxy group and benzoic acid moiety attached to the pyridazine ring suggest that the compound could have interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of related pyridazine derivatives has been reported in the literature. For instance, a series of indenopyrazoles, which are structurally related to pyridazines, was synthesized from corresponding indanones and phenyl isothiocyanates in a two-step process . Another study reported the synthesis of 3-benzoyl-6-phenylpyridazine derivatives, which are closely related to the target compound, indicating that similar synthetic routes could be applicable . These methods typically involve the formation of the pyridazine core followed by functionalization at specific positions on the ring.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is crucial in determining their chemical reactivity and biological activity. The presence of a methoxy group and a benzoic acid moiety in 3-(6-Methoxypyridazin-3-yl)benzoic acid would influence its electronic distribution and steric hindrance, which in turn could affect its binding to biological targets or its reactivity in chemical reactions.

Chemical Reactions Analysis

Pyridazine derivatives are known to undergo various chemical reactions. For example, phenyl(6-phenyl-pyridazin-3-yl)methanol was obtained via NaBH4 reduction of a ketone derivative . The same study also reported the formation of oximes and their subsequent rearrangement under acidic conditions. These reactions demonstrate the versatility of pyridazine derivatives in chemical synthesis and the potential transformations that 3-(6-Methoxypyridazin-3-yl)benzoic acid could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can vary widely depending on the substituents attached to the core structure. For instance, differential scanning calorimetry (DSC) studies of benzoxazine derivatives, which share some structural features with pyridazines, suggest that thermal cross-linking reactions are possible . This indicates that the physical properties such as melting point, solubility, and thermal stability of 3-(6-Methoxypyridazin-3-yl)benzoic acid would be influenced by its specific functional groups.

科学研究应用

晶体结构和量子化学方法

与 3-(6-甲氧基哒嗪-3-基)苯甲酸密切相关的化合物 5-(4-氯苯基)-1-(6-甲氧基哒嗪-3-基)-1H-吡唑-3-羧酸,已使用光谱学和晶体学技术对其晶体结构进行了研究。这项研究包括量子化学方法,提供了对该化合物分子几何和振动频率的见解,突出了其在科学研究中的潜力 (Alaşalvar 等人,2014).

新型环状二肽基脲

在另一项研究中,与 3-(6-甲氧基哒嗪-3-基)苯甲酸相关的化合物被用来合成新型环状二肽基脲,显示出各种科学应用的潜力。该合成涉及复杂的反应,并提供了一类新的拟肽三嗪,这可能对药物化学领域感兴趣 (Sañudo 等人,2006).

吡啶衍生物的抗菌活性

对吡啶衍生物(包括与 3-(6-甲氧基哒嗪-3-基)苯甲酸相关的衍生物)的研究表明,这些化合物具有抗菌特性。该研究合成了新化合物并对它们进行了针对各种细菌和真菌菌株的测试,突出了该化合物在微生物学研究中的相关性 (Patel 等人,2011).

O-取代的哒嗪衍生物

制备了一系列基于 2-苄基-6-羟基哒嗪-3(2H)-酮的 O-取代的哒嗪衍生物,显示了开发具有哒嗪和 1,3,4-恶二唑环组合的新化合物的潜力。这项研究对于开发新的药理学试剂可能具有重要意义 (Shainova 等人,2019).

植物中的除草剂代谢

在农业研究中,苯甲酸衍生物,包括与 3-(6-甲氧基哒嗪-3-基)苯甲酸类似的化合物,因其作为除草剂的作用而受到研究。这项研究对于了解这些化合物如何在植物中代谢至关重要,这会影响农业实践和作物保护策略 (Frear 等人,1972).

聚苯胺掺杂

苯甲酸及其衍生物,包括 3-(6-甲氧基哒嗪-3-基)苯甲酸,已被用作导电聚合物聚苯胺的掺杂剂。这项研究在先进材料领域具有重要意义,特别是在开发新的电子和光电器件方面 (Amarnath & Palaniappan, 2005).

安全和危害

属性

IUPAC Name |

3-(6-methoxypyridazin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-11-6-5-10(13-14-11)8-3-2-4-9(7-8)12(15)16/h2-7H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZSHMXZQBOSJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Methoxypyridazin-3-yl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

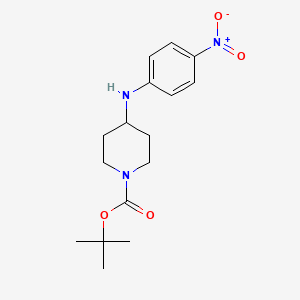

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)